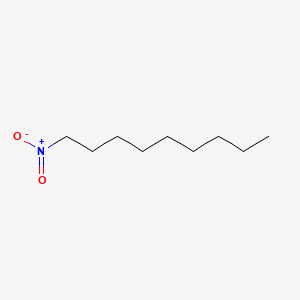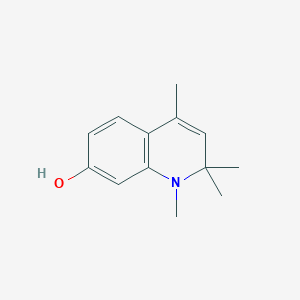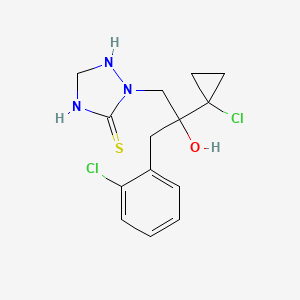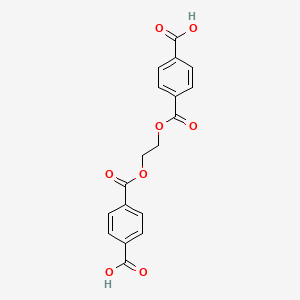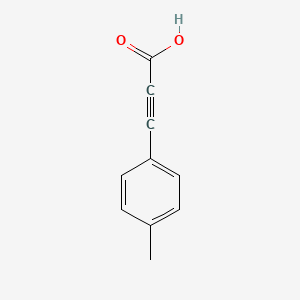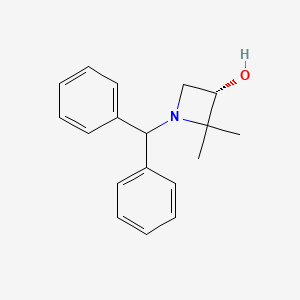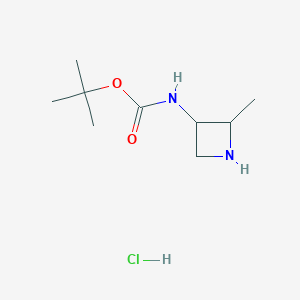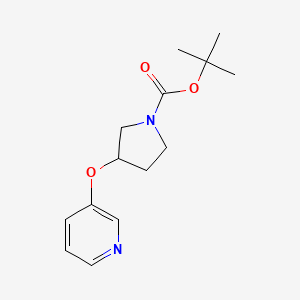
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
概要
説明
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring bonded to a pyridin-3-yloxy group and a tert-butyl ester
準備方法
The synthesis of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridin-3-yloxy compounds under specific conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the tert-butyl ester group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
化学反応の分析
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
科学的研究の応用
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
類似化合物との比較
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate: This compound has a similar structure but with the pyridinyl group in a different position, leading to different reactivity and applications.
tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate: Another isomer with the pyridinyl group in the 4-position, which also affects its chemical properties and uses.
tert-Butyl 3-(pyridin-3-yloxy)methylpyrrolidine-1-carboxylate: This compound has a methyl group attached to the pyrrolidine ring, altering its steric and electronic properties.
特性
IUPAC Name |
tert-butyl 3-pyridin-3-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-6-12(10-16)18-11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFUHDXSZJTWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445140 | |
| Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224818-73-9 | |
| Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


